1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)pyridine-3-carboxylate
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Overview
Description
The compound “1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)pyridine-3-carboxylate” is a complex organic molecule. It has a molecular formula of C17H21N3O3S. The structure contains several functional groups including a cyanocyclohexyl group, a carbamoyl group, a phenylsulfanyl group, and a pyridine-3-carboxylate group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The carbamoyl group could be introduced via carbamoylation , a process that involves the reaction of a nucleophile with carbonylimidazolide in water . The phenylsulfanyl group could be introduced via a substitution reaction. The pyridine ring could be synthesized via several methods, including the reaction of Grignard reagents with pyridine N-oxides .Molecular Structure Analysis
The molecule contains a total of 42 bonds, including 24 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, and 6 aromatic bonds . It also contains 2 six-membered rings .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo a variety of chemical reactions. For instance, the carbamoyl group can react with water to form carboxylic acids . The pyridine ring can undergo various substitution reactions .Properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-phenylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-16(19(26)25-22(15-23)12-6-3-7-13-22)28-21(27)18-11-8-14-24-20(18)29-17-9-4-2-5-10-17/h2,4-5,8-11,14,16H,3,6-7,12-13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKRSPKMHMDPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=C(N=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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